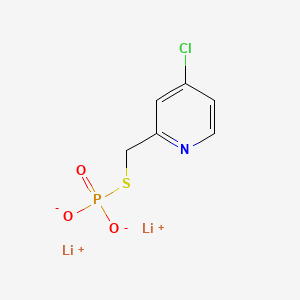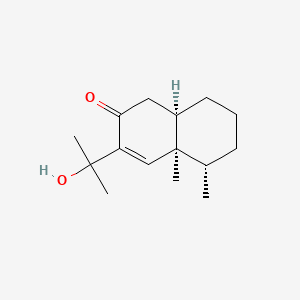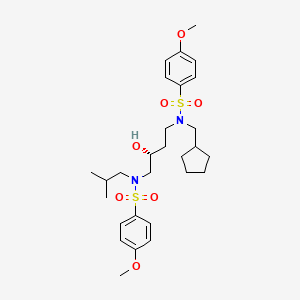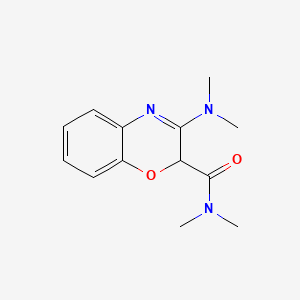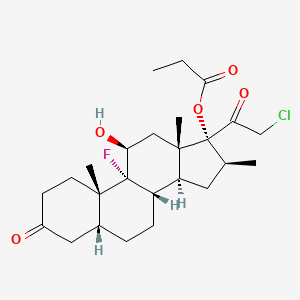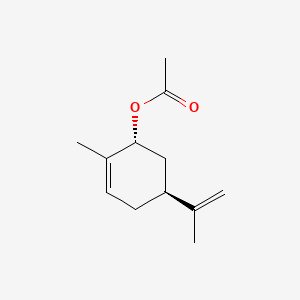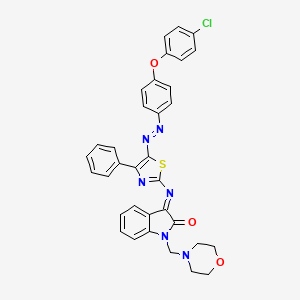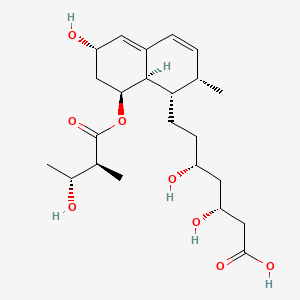
3''-Hydroxypravastatin, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’'-Hydroxypravastatin, ®- is a derivative of pravastatin, a well-known statin used to lower cholesterol levels. This compound is characterized by its molecular formula C23H36O8 and a molecular weight of 440.5271 g/mol . It is a stereochemically complex molecule with nine defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxypravastatin, ®- typically involves the hydroxylation of pravastatin. This process can be achieved through various chemical reactions, including the use of specific enzymes or chemical reagents that introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3’'-Hydroxypravastatin, ®- often involves fermentation processes followed by chemical modifications. The fermentation process usually employs microorganisms such as Streptomyces carbophilus to produce the precursor compounds, which are then chemically modified to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3’'-Hydroxypravastatin, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
3’'-Hydroxypravastatin, ®- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of statins and their derivatives.
Biology: It is used in studies investigating the metabolic pathways of statins and their effects on cellular processes.
Medicine: It is used in pharmacological research to understand the efficacy and safety of statin derivatives in lowering cholesterol levels.
Industry: It is used in the development of new pharmaceutical formulations and in quality control processes.
Mécanisme D'action
3’'-Hydroxypravastatin, ®- exerts its effects by inhibiting the enzyme HMG-CoA reductase , which is a key enzyme in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. This mechanism involves the upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream .
Comparaison Avec Des Composés Similaires
Pravastatin: The parent compound from which 3’'-Hydroxypravastatin, ®- is derived.
Rosuvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: A widely used statin with a different side chain structure.
Uniqueness: 3’'-Hydroxypravastatin, ®- is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other statins .
Propriétés
Numéro CAS |
773073-26-0 |
|---|---|
Formule moléculaire |
C23H36O8 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14+,16+,17+,18+,19-,20-,22-/m0/s1 |
Clé InChI |
ASZMMNUWSMFMJO-HMCXMWFFSA-N |
SMILES isomérique |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@@H](C)O)O |
SMILES canonique |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


